Valnoctamide-d5: A Technical Guide for Researchers
Valnoctamide-d5: A Technical Guide for Researchers
Valnoctamide-d5 is the deuterated form of Valnoctamide, a centrally acting compound with anticonvulsant and mood-stabilizing properties. This stable isotope-labeled analog serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for the accurate quantification of Valnoctamide in biological matrices. This guide provides an in-depth overview of Valnoctamide-d5, its primary application, and the pharmacological context of its non-deuterated counterpart, Valnoctamide, for researchers, scientists, and drug development professionals.
Valnoctamide-d5: The Internal Standard
In quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte. Deuterated compounds such as Valnoctamide-d5 are considered the gold standard for use as internal standards.[1][2]
The five deuterium atoms in Valnoctamide-d5 give it a higher molecular weight than Valnoctamide, allowing it to be distinguished by a mass spectrometer. However, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of the parent compound. This similarity ensures that any sample loss during preparation or fluctuations in instrument response will affect both the analyte (Valnoctamide) and the internal standard (Valnoctamide-d5) equally, leading to highly accurate and precise measurements.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₁₂D₅NO[3][4][5] |
| Molecular Weight | 148.26 g/mol [4][5][6] |
| CAS Number | 1190015-82-7[3][4][7] |
| IUPAC Name | 3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide[6] |
| Synonyms | 2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5[3] |
The Parent Compound: Valnoctamide
Valnoctamide is a chiral constitutional isomer of valpromide, the amide of the well-known antiepileptic drug valproic acid (VPA).[8] Unlike valpromide, which acts as a prodrug to VPA, Valnoctamide is active on its own with minimal biotransformation to its corresponding acid, valnoctic acid.[8][9][10] It has been investigated for various central nervous system disorders, including epilepsy and bipolar disorder.[8][9][10]
Mechanism of Action
The therapeutic effects of Valnoctamide are believed to be mediated through a multi-faceted mechanism of action, distinct from that of VPA.[8][11] Key proposed mechanisms include:
-
Modulation of Neurotransmitter Systems: Valnoctamide has been shown to influence the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the primary excitatory neurotransmitter glutamate.[11] By enhancing GABAergic signaling and reducing glutamatergic activity, it helps to stabilize neuronal activity.[9][11]
-
Inhibition of Ion Channels: The compound has been found to inhibit voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[9][11] This action reduces neuronal excitability.[11]
-
Direct Action on GABA-A Receptors: Some evidence suggests that Valnoctamide may act directly on GABA-A receptors.[12]
Pharmacokinetics
Valnoctamide exhibits stereoselective pharmacokinetics.[8] Studies in rats have shown that the (2S,3S)-VCD stereoisomer has the lowest clearance and consequently a significantly higher plasma exposure compared to other stereoisomers.[8]
Table 1: Pharmacokinetic Parameters of Valnoctamide Stereoisomers in Rats (70 mg/kg, IP administration) [8]
| Stereoisomer | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | CL/F (L/h/kg) | Vz/F (L/kg) | t1/2 (h) |
| (2R,3R)-VCD | 18.9 ± 3.5 | 0.5 | 40.5 ± 4.9 | 1.8 ± 0.2 | 4.6 ± 0.4 | 2.1 ± 0.1 |
| (2S,3S)-VCD | 34.5 ± 6.2 | 0.5 | 82.3 ± 15.1 | 0.9 ± 0.2 | 3.5 ± 0.5 | 3.0 ± 0.3 |
| (2R,3S)-VCD | 20.1 ± 2.8 | 0.5 | 44.8 ± 6.2 | 1.6 ± 0.2 | 5.2 ± 0.7 | 2.5 ± 0.2 |
| (2S,3R)-VCD | 22.3 ± 4.1 | 0.5 | 49.6 ± 8.7 | 1.5 ± 0.3 | 4.8 ± 0.9 | 2.6 ± 0.3 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution; t1/2: Elimination half-life.
Clinical Significance and Therapeutic Potential
Valnoctamide has been investigated as a potential treatment for bipolar disorder, particularly in women of childbearing age, due to its significantly lower teratogenic potential compared to valproic acid.[13][14] Clinical trials have explored its efficacy in acute mania.[8][13] For instance, a double-blind, add-on, controlled trial in patients with mania showed Valnoctamide to be more effective than placebo when added to risperidone treatment.[13]
Experimental Protocol: Quantification of Valnoctamide in Plasma using LC-MS with Valnoctamide-d5 as an Internal Standard
This section outlines a general methodology for the quantitative analysis of Valnoctamide in a biological matrix, such as human plasma, employing Valnoctamide-d5 as the internal standard.
Objective: To determine the concentration of Valnoctamide in human plasma samples.
Materials:
-
Human plasma samples
-
Valnoctamide analytical standard
-
Valnoctamide-d5 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Centrifuge
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Valnoctamide and Valnoctamide-d5 in a suitable solvent (e.g., methanol or ACN).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Valnoctamide.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the Valnoctamide-d5 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold ACN to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: ACN with 0.1% formic acid.
-
Gradient elution to separate Valnoctamide from endogenous plasma components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Valnoctamide and Valnoctamide-d5.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Valnoctamide/Valnoctamide-d5) against the known concentrations of the calibration standards.
-
Determine the concentration of Valnoctamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Valnoctamide-d5 is an essential tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard enables the reliable and accurate quantification of Valnoctamide, a promising therapeutic agent with a unique pharmacological profile. A thorough understanding of both the analytical utility of Valnoctamide-d5 and the therapeutic context of Valnoctamide is crucial for advancing research and development in the field of central nervous system disorders.
References
- 1. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. Valnoctamide-d5 | C8H17NO | CID 45040678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Valnoctamide used for? [synapse.patsnap.com]
- 10. Valnoctamide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Valnoctamide? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Valnoctamide as a valproate substitute with low teratogenic potential in mania: a double-blind, controlled, add-on clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
